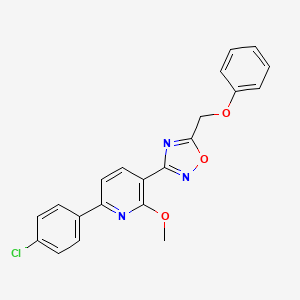
4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family and is known for its ability to selectively bind to certain proteins and enzymes in the body, making it a valuable tool in the study of various biological processes.
作用機序
The mechanism of action of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves its selective binding to specific proteins and enzymes in the body. This binding can lead to changes in the activity of these proteins and enzymes, which can be studied to gain insights into various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine depend on the specific proteins and enzymes it binds to. However, some studies have shown that this compound can affect the activity of enzymes involved in processes such as DNA repair and cell cycle regulation.
実験室実験の利点と制限
One advantage of using 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in lab experiments is its ability to selectively bind to specific proteins and enzymes, allowing for the study of specific biological processes. However, one limitation is that the binding affinity of this compound can vary depending on the specific protein or enzyme being studied, which can affect the accuracy of the results.
将来の方向性
There are many potential future directions for the use of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine in scientific research. Some possible areas of study include:
1. The use of this compound in the study of protein-protein interactions in various biological processes.
2. The development of new compounds based on the chemical structure of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine for use in scientific research.
3. The study of the biochemical and physiological effects of this compound on specific proteins and enzymes involved in various biological processes.
4. The use of this compound in the development of new drugs or therapies for the treatment of various diseases.
In conclusion, 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a valuable tool in scientific research due to its ability to selectively bind to specific proteins and enzymes in the body. Its unique chemical structure makes it useful in the study of various biological processes, and there are many potential future directions for its use in scientific research.
合成法
The synthesis of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves a multi-step process that begins with the reaction of 2-nitroaniline with m-tolyl isocyanate to form 4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. This intermediate is then reacted with 4-bromoaniline to form the final product.
科学的研究の応用
The unique chemical structure of 4-(2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine makes it a valuable tool in scientific research. This compound has been shown to selectively bind to certain proteins and enzymes in the body, making it useful in the study of various biological processes. For example, it has been used in the study of protein-protein interactions, enzyme kinetics, and protein conformational changes.
特性
IUPAC Name |
4-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-3-2-4-14(11-13)18-20-19(27-21-18)15-5-6-16(17(12-15)23(24)25)22-7-9-26-10-8-22/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXLSHFJAZPHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




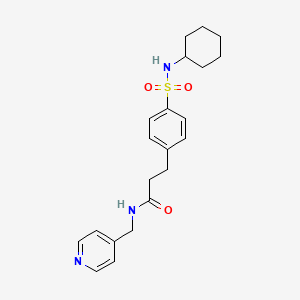
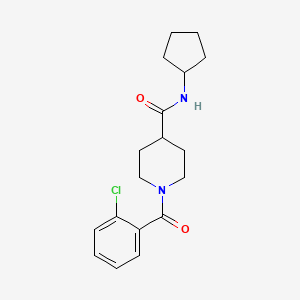
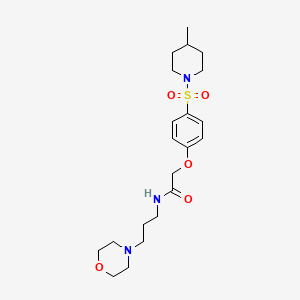


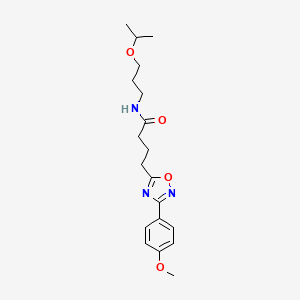
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)

